Isatin

Description

Properties

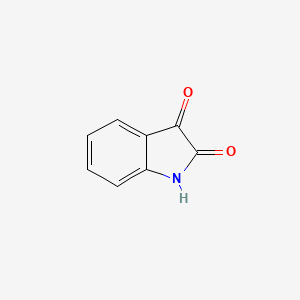

IUPAC Name |

1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c10-7-5-3-1-2-4-6(5)9-8(7)11/h1-4H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXDYKVIHCLTXOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 | |

| Record name | isatin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Isatin | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3038694 | |

| Record name | Isatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3038694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Orange solid; [Merck Index] Orange odorless powder; [Alfa Aesar MSDS] | |

| Record name | Isatin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19454 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000111 [mmHg] | |

| Record name | Isatin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19454 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

91-56-5 | |

| Record name | Isatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tribulin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02095 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Isatin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9262 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indole-2,3-dione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3038694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indoline-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.889 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82X95S7M06 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1H-Indole-2,3-dione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061933 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

203.00 °C. @ 760.00 mm Hg | |

| Record name | Isatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02095 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1H-Indole-2,3-dione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061933 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties and Reactivity of Isatin

Introduction

This compound (1H-indole-2,3-dione) is a versatile, naturally occurring heterocyclic compound first isolated in 1840 through the oxidation of indigo dye.[1][2] It consists of a fused benzene and a five-membered, nitrogen-containing ring with two carbonyl groups at positions 2 and 3.[2] This unique structural arrangement confers a wide range of chemical reactivity, making this compound a privileged scaffold in medicinal chemistry and a valuable building block for the synthesis of various biologically active compounds.[1][2][3] this compound and its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4][5][6][7][8] This guide provides a comprehensive overview of the chemical properties, reactivity, and key experimental protocols related to this compound.

Chemical and Physical Properties

This compound is an orange-red crystalline solid at room temperature.[1][9][10] It possesses a unique combination of an aromatic ring, a ketone, and a γ-lactam moiety, which contributes to its distinct chemical behavior.[1]

Data Presentation: Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₈H₅NO₂ | [1][11] |

| Molar Mass | 147.13 g/mol | [1][2][11] |

| Appearance | Orange-red solid/powder | [1][4][9] |

| Melting Point | 193-204 °C (decomposes) | [4][9][10][11][12][13] |

| Solubility | Soluble in hot ethanol, acetone, and benzene.[9] Slightly soluble in hot water and ether.[9] Low solubility in water at 20°C (1.9 g/L).[9] More soluble in organic solvents like DMSO, methanol, and ethanol.[14] | |

| Density | ~1.47 - 1.53 g/cm³ | [12][14] |

| IUPAC Name | 1H-indole-2,3-dione | [11] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound and its derivatives.

| Spectroscopic Data | Value | Source |

| Infrared (IR) Spectrum | Strong absorption bands at 1740 cm⁻¹ and 1620 cm⁻¹ corresponding to the C=O stretching vibrations. | [10] |

| NMR Spectrum (in DMSO-d6) | Distinct peaks influenced by substituents; specific proton chemical shifts are well-documented in the literature. | [10] |

Reactivity of the this compound Core

The reactivity of this compound is complex and versatile, owing to its multiple functional groups. It can act as both an electrophile and a nucleophile.[1] The primary sites for chemical reactions are the nitrogen atom (N-1), the carbonyl group at C-3, and the aromatic ring at positions C-5 and C-7.[1][10]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 3. mdpi.com [mdpi.com]

- 4. xisdxjxsu.asia [xisdxjxsu.asia]

- 5. Biological activities of this compound and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A survey of this compound hybrids and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Review on this compound and Its Biological Activities (2024) | Chairul Anwar [scispace.com]

- 9. This compound | 91-56-5 [chemicalbook.com]

- 10. Page loading... [guidechem.com]

- 11. This compound | C8H5NO2 | CID 7054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemsynthesis.com [chemsynthesis.com]

- 13. This compound 97 91-56-5 [sigmaaldrich.com]

- 14. solubilityofthings.com [solubilityofthings.com]

The Sandmeyer Isatin Synthesis: A Technical Guide for Core Synthesis

This technical guide provides an in-depth exploration of the Sandmeyer isatin synthesis, a cornerstone reaction in medicinal chemistry for the preparation of the this compound scaffold. This compound (1H-indole-2,3-dione) and its derivatives are privileged structures, demonstrating a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] This document, intended for researchers, scientists, and drug development professionals, details the core reaction mechanism, provides comprehensive experimental protocols, presents quantitative data for various substrates, and visualizes the synthetic workflow.

Core Reaction Mechanism

The Sandmeyer synthesis of isatins is a robust and long-established two-step procedure that begins with substituted anilines.[1][2]

Step 1: Formation of α-(Hydroxyimino)acetanilide Intermediate

The initial step involves the reaction of a substituted aniline with chloral hydrate and hydroxylamine hydrochloride.[1][3] This condensation reaction is typically carried out in an aqueous solution containing sodium sulfate to facilitate the precipitation of the product.[3][4] The reaction is believed to proceed through the formation of an initial glyoxamide, which then reacts with hydroxylamine to yield the key α-(hydroxyimino)acetanilide intermediate, also known as an isonitrosoacetanilide.[1][5]

Step 2: Acid-Catalyzed Cyclization

The isolated isonitrosoacetanilide intermediate undergoes an intramolecular electrophilic substitution reaction in the presence of a strong acid to form the final this compound product.[1][2] Concentrated sulfuric acid is the traditional reagent for this cyclization, which requires heating to proceed effectively.[1][5] This critical step involves the attack of the nitrogen atom onto the aromatic ring, leading to the formation of the five-membered ring of the this compound core.[1]

Caption: High-level overview of the two-step Sandmeyer this compound synthesis.

Caption: Key stages in the Sandmeyer this compound synthesis reaction mechanism.

Challenges and Modifications

Despite its utility, the classical Sandmeyer method has limitations. The reaction can be challenging for anilines containing electron-donating groups.[6] Furthermore, as the substitution and lipophilicity of the aniline precursor increase, the efficiency of the classical reaction to form the isonitrosoacetanilide intermediate can suffer significantly.[5] For instance, using 4-n-hexylaniline as a starting material resulted in a yield of less than 5% for the intermediate.[5]

A significant modification involves the cyclization step for highly lipophilic substrates that exhibit poor solubility in sulfuric acid. In these cases, methanesulfonic acid has proven to be a more effective medium, often leading to improved yields and circumventing solubility issues.[5]

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the synthesis of various substituted isatins as reported in the literature. The use of methanesulfonic acid (CH₃SO₃H) can be advantageous for substrates with poor solubility in sulfuric acid (H₂SO₄).

| Starting Aniline | Cyclization Acid | Temperature (°C) | Yield (%) | Reference |

| Aniline | H₂SO₄ | 80 | Not specified | [4] |

| 4-Bromoaniline | H₂SO₄ | 90-100 (Step 1) | Not specified | [1] |

| 3-Bromoaniline | H₂SO₄ | 60-80 | 46 (4-isomer), 21 (6-isomer) | [7] |

| 4-n-Hexylaniline | H₂SO₄ | 50 → 80 | 0 | [5] |

| 4-n-Hexylaniline | CH₃SO₃H | 50 → 80 | 82 | [5] |

| 2,4-Di-t-butylaniline | H₂SO₄ | 50 → 80 | 0 | [5] |

| 2,4-Di-t-butylaniline | CH₃SO₃H | 50 → 80 | 79 | [5] |

Experimental Protocols

Detailed methodologies for the synthesis of representative substituted isatins are provided below.

Protocol 1: Synthesis of 4- and 6-Bromothis compound from 3-Bromoaniline[7]

Part A: Synthesis of 3-Bromoisonitrosoacetanilide (Intermediate)

-

Prepare Solutions:

-

Solution A: Dissolve chloral hydrate (45 g, 0.27 mol) and Na₂SO₄·10H₂O (320 g) in water (600 cm³) by warming to 30°C.

-

Solution B: Dissolve 3-bromoaniline (43 g, 0.25 mol) in a mixture of water (150 cm³) and concentrated HCl (25 cm³) with warming.

-

Solution C: Dissolve hydroxylamine hydrochloride (55 g, 0.79 mol) in water (250 cm³).

-

-

Reaction: In a 5-liter flask, add Solution A, followed by Solution B and then Solution C. A thick white suspension will form.

-

Heating: Heat the mixture. A thick paste will form around 60–70°C. Continue heating at 80–100°C for 2 hours.

-

Isolation: Cool the mixture to 80°C and filter the precipitate. The resulting solid is the crude 3-bromoisonitrosoacetanilide, which can be used directly in the next step after drying.

Part B: Cyclization to 4- and 6-Bromothis compound

-

Acid Preparation: Gently heat concentrated H₂SO₄ (200 cm³) to 60°C in a flask with mechanical stirring.

-

Addition of Intermediate: Remove the flask from heat. Add the crude 3-bromoisonitrosoacetanilide (15 g) in small portions over 20 minutes, ensuring the internal temperature is maintained between 60°C and 65°C. The temperature is critical; too low and the reaction will not proceed, too high and decomposition will occur.[7]

-

Heating: After the addition is complete, heat the mixture to 80°C for approximately 10 minutes.

-

Quenching: Cool the reaction mixture to 70°C and pour it onto crushed ice (2.5 liters).

-

Isolation: After standing for 1 hour, filter the resulting orange precipitate, wash with water, and dry at 40°C. This yields a mixture of 4-bromo- and 6-bromothis compound.

Part C: Separation of Isomers

-

Dissolution: Dissolve the bromo-isatin mixture (10.5 g) in hot (60°C) 2M NaOH solution (35 cm³).

-

Precipitation of 4-Bromothis compound: Acidify the dark brown solution with acetic acid (3.6 cm³). The resulting orange-brown crystals are filtered and washed with hot water to yield 4-bromothis compound.

-

Precipitation of 6-Bromothis compound: Warm the combined filtrates to 80°C and add concentrated HCl (5 cm³). After cooling overnight, the bright orange crystals of 6-bromothis compound are collected by filtration.

Protocol 2: General Cyclization using Methanesulfonic Acid[5]

This protocol is particularly useful for lipophilic substrates that are poorly soluble in sulfuric acid.

-

Reaction Setup: Add the α-(hydroxyimino)acetanilide intermediate to methanesulfonic acid at 50°C.

-

Heating: Heat the mixture to 80°C to effect cyclization.

-

Quenching and Isolation: Pour the reaction mixture onto ice. The this compound product precipitates and can be collected by filtration.

Conclusion

The Sandmeyer this compound synthesis is a powerful and adaptable method for creating a diverse range of substituted isatins from readily available anilines.[1] Its operational simplicity and the accessibility of the starting materials make it an invaluable tool in synthetic chemistry, particularly for the generation of novel compounds for drug discovery and development.[1] While the classical procedure has limitations, modifications such as the use of alternative acids for the cyclization step have expanded its scope and utility, ensuring that the this compound scaffold remains a rich source of biologically active molecules for addressing various therapeutic needs.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. synarchive.com [synarchive.com]

- 3. biomedres.us [biomedres.us]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.irapa.org [journals.irapa.org]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

The Multifaceted Biological Activities of Isatin Derivatives: A Technical Guide for Drug Discovery

An in-depth exploration of the diverse pharmacological potential of the isatin scaffold, detailing its anticancer, antiviral, antimicrobial, and neuroprotective activities. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of quantitative data, experimental protocols, and key signaling pathways to facilitate further research and development.

This compound (1H-indole-2,3-dione), a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives.[1][2][3][4] First isolated in 1841, this endogenous compound and its synthetic analogs have demonstrated potent anticancer, antiviral, antimicrobial, and neuroprotective properties, among others.[1][3][4] The synthetic tractability of the this compound core, particularly at the N-1, C-2, and C-3 positions, allows for extensive structural modifications, enabling the fine-tuning of its pharmacological profile and the development of novel therapeutic agents.[1][5] This technical guide synthesizes key findings, presenting quantitative biological data, detailed experimental methodologies, and visual representations of associated signaling pathways to serve as a resource for the scientific community.

Anticancer Activity: Targeting Multiple Oncogenic Pathways

This compound derivatives have emerged as a promising class of antineoplastic agents, with mechanisms of action that include the inhibition of protein kinases, disruption of tubulin polymerization, and induction of apoptosis.[1][6] The FDA approval of sunitinib malate, an oxindole derivative, for the treatment of renal cell carcinoma and gastrointestinal stromal tumors, underscores the clinical potential of this scaffold.[6]

A diverse range of this compound derivatives has been synthesized and evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.[7][8] Hybrid molecules, incorporating other pharmacologically active moieties such as chalcones, pyrazolines, and sulfonamides, have shown enhanced potency and selectivity.[2][9][10]

Key Mechanisms of Anticancer Action

This compound derivatives exert their anticancer effects through multiple pathways:

-

Kinase Inhibition: Many this compound-based compounds act as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[9] These include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs).[9]

-

Tubulin Polymerization Inhibition: Certain derivatives interfere with the dynamics of microtubules by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][11]

-

Induction of Apoptosis: this compound derivatives can trigger programmed cell death through both mitochondrial-mediated and death receptor-mediated pathways.[9] This often involves the activation of caspases and the generation of reactive oxygen species (ROS).[7][9]

-

DNA Interaction: Some derivatives have been shown to interact with DNA, potentially leading to DNA damage and cell death.[7]

Table 1: Anticancer Activity of Selected this compound Derivatives

| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| 5-Bromo-1-{2-[5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrazol-1-yl]-2-oxothyl}-1H-indole-2,3-dione | Leukemia Subpanel | Cytotoxicity | 0.69 - 3.35 | [12] |

| 3,3′-(hydrazine-1,2-diylidene)bis(5-methylindolin-2-one) | Breast, Lung, Leukemia | Cytotoxicity | 4 - 13 | [7] |

| This compound-linked chalcone derivative (Compound 7e) | HepG2, HT-29, K562 | Cytotoxicity | 24.09, 20.27, 6.10 | [10] |

| 5,7-dibromothis compound derivative (Compound 6) | A549 (Lung) | Cytotoxicity | 2.13 | [11] |

| 5,7-dibromothis compound derivative (Compound 11) | A549 (Lung) | Cytotoxicity | 2.53 | [11] |

| 5,7-dibromothis compound derivative (Compound 12) | A549 (Lung) | Cytotoxicity | 2.41 | [11] |

| Indolyl-triazole hybrid (Compound IV) | MCF-7 (Breast) | Cytotoxicity | 1.18 | [13] |

| 4-arylthiazole derivative (Compound 7d) | MCF-7 (Breast) | Cytotoxicity | 2.93 | [13] |

Antiviral Activity: A Broad-Spectrum Response

This compound derivatives have a long history of investigation as antiviral agents, with methisazone, an this compound thiosemicarbazone, being one of the first synthetic antiviral drugs.[14] Research has demonstrated the efficacy of this compound derivatives against a wide range of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and coronaviruses like SARS-CoV.[14][15][16]

The antiviral mechanism of this compound derivatives can involve the inhibition of viral enzymes, such as reverse transcriptase and proteases, as well as interference with viral replication and protein synthesis.[17][18]

Table 2: Antiviral Activity of Selected this compound Derivatives

| Compound | Virus | Assay | EC50 | CC50 | SI | Reference |

| Compound 17b | HIV | Anti-HIV Activity | 0.0742 µM | >200 µM | >2100 | [17] |

| Compound 6 (Thiosemicarbazone) | HIV | Viral Inhibition | 0.34 µM | - | 20 | [17] |

| Compound 7 (Thiosemicarbazone) | HIV | Viral Inhibition | 2.9 µM | - | 30 | [17] |

| Compound 9l | HIV-1 | HIV-1 Replication | <12.1 µg/mL | >157.3 µg/mL | >13 | [17] |

| SPIII-5H | HCV | HCV RNA Synthesis | 17 µl/ml | - | - | [14] |

| SPIII-5F | HCV | HCV RNA Synthesis | - | - | 7 | [14] |

| ID45 | Coxsackievirus B3 (CVB3) | Anti-CVB3 Activity | - | - | - | [18] |

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50)

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of antimicrobial resistance necessitates the development of new therapeutic agents.[19][20] this compound derivatives have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][21][22] The antimicrobial efficacy is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.[22][23] Modifications at the C-3 position, such as the introduction of thiosemicarbazone or Schiff base moieties, have been shown to enhance antimicrobial potency.[23]

Table 3: Antimicrobial Activity of Selected this compound Derivatives

| Compound | Microorganism | Assay | MIC (µg/mL) | Reference |

| Compound 3c | Staphylococcus aureus | MIC | <16 | [22] |

| Compound 3c | Escherichia coli | MIC | <1 | [22] |

| Compound 3d | E. coli, P. aeruginosa, B. cereus | Well Diffusion | - | [5] |

| Compound VIIIb | Staphylococcus aureus | Disk Diffusion | - | [21] |

| Compound VIIIc | Staphylococcus aureus | Disk Diffusion | - | [21] |

| Compound VIIId | Staphylococcus aureus | Disk Diffusion | - | [21] |

| Compound VIIIg | Staphylococcus aureus | Disk Diffusion | - | [21] |

| Compound VIIIb | Candida albicans | Disk Diffusion | - | [21] |

| Compound VIIIc | Candida albicans | Disk Diffusion | - | [21] |

| Compound VIIId | Candida albicans | Disk Diffusion | - | [21] |

| This compound-modified Calixarene (CLX-A3) | Sarcina lutea | MIC | 0.006 mg/ml | [24] |

| This compound-modified Calixarene (CLX-A3) | Candida albicans | MIC | 0.048 mg/ml | [24] |

MIC: Minimum Inhibitory Concentration

Neuroprotective Effects: A Potential Avenue for Neurodegenerative Diseases

Recent studies have highlighted the neuroprotective potential of this compound derivatives, suggesting their utility in the treatment of neurodegenerative disorders.[1][3][25] These compounds have been shown to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in the pathogenesis of Parkinson's disease.[26][27] Additionally, certain derivatives exhibit anti-neuroinflammatory activity by reducing the production of pro-inflammatory mediators in microglial cells.[25]

Table 4: Neuroprotective and Related Activities of Selected this compound Derivatives

| Compound | Target/Model | Assay | IC50/Ki | Reference |

| This compound | MAO-A | Enzyme Inhibition | Ki = 15 µM | [26] |

| This compound | MAO-B | Enzyme Inhibition | Ki = 3 µM | [26] |

| Compound ISB1 | MAO-B | Enzyme Inhibition | IC50 = 0.124 µM | [26] |

| Compound ISFB1 | MAO-B | Enzyme Inhibition | IC50 = 0.135 µM | [26] |

| Compound ISFB1 | MAO-A | Enzyme Inhibition | IC50 = 0.678 µM | [26] |

| Compound 10 | BV2 microglia (LPS-stimulated) | Anti-neuroinflammatory | - | [25] |

| Compound 20 | BV2 microglia (LPS-stimulated) | Anti-neuroinflammatory | - | [25] |

IC50: 50% inhibitory concentration; Ki: Inhibition constant

Experimental Protocols

A variety of in vitro assays are employed to evaluate the biological activities of this compound derivatives. The following are representative protocols for key experiments.

Anticancer Activity: MTT Cytotoxicity Assay

This assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).

-

Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for another 2-4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

-

Serial Dilution: The this compound derivatives are serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism without compound) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Enzyme Inhibition Assays

The inhibitory activity of this compound derivatives against specific enzymes (e.g., kinases, MAO) is determined using various biochemical assays. A general protocol involves:

-

Reaction Mixture Preparation: A reaction mixture containing the enzyme, its substrate, and a suitable buffer is prepared.

-

Inhibitor Addition: The this compound derivative at various concentrations is added to the reaction mixture.

-

Initiation and Incubation: The reaction is initiated (e.g., by adding a cofactor like ATP for kinases) and incubated for a specific time at an optimal temperature.

-

Reaction Termination and Detection: The reaction is stopped, and the product formation or substrate consumption is measured using a suitable detection method (e.g., spectrophotometry, fluorometry, or luminescence).

-

Data Analysis: The percentage of enzyme inhibition is calculated, and the IC50 value is determined.

Conclusion and Future Perspectives

This compound and its derivatives represent a highly versatile and pharmacologically significant class of compounds with a wide array of biological activities.[1][3] The extensive research into their anticancer, antiviral, antimicrobial, and neuroprotective properties has provided a strong foundation for the development of novel therapeutics. The ability to readily modify the this compound scaffold allows for the optimization of potency, selectivity, and pharmacokinetic properties.

Future research should focus on several key areas:

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for promising derivatives will facilitate rational drug design.

-

In Vivo Efficacy and Toxicity: Translating the in vitro findings into in vivo animal models is crucial to assess the therapeutic potential and safety profiles of these compounds.

-

Development of Drug Delivery Systems: Innovative drug delivery strategies could enhance the bioavailability and targeted delivery of this compound derivatives, improving their therapeutic index.[7][28]

-

Combating Drug Resistance: this compound derivatives, particularly those with novel mechanisms of action, may offer solutions to the growing problem of drug resistance in cancer and infectious diseases.[9]

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. A survey of this compound hybrids and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A review on this compound derivatives with diverse biologigal activities [wisdomlib.org]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. Synthesis, Characterization and Antibacterial Activity of Carbamate Derivatives of this compound – Oriental Journal of Chemistry [orientjchem.org]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Frontiers | Anticancer Compounds Based on this compound-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]

- 8. Anticancer Compounds Based on this compound-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A comprehensive review and recent advances on this compound-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]

- 10. ijrpr.com [ijrpr.com]

- 11. Synthesis and biological evaluation of a novel class of this compound analogs as dual inhibitors of tubulin polymerization and Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. In Vitro Antiviral Activity of some Novel this compound Derivatives against HCV and SARS-CoV Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound derivatives as broad-spectrum antiviral agents: the current landscape [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. This compound derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. ijesrr.org [ijesrr.org]

- 20. eurekaselect.com [eurekaselect.com]

- 21. brieflands.com [brieflands.com]

- 22. Synthesis, Characterization, and Antibacterial Activity of New this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. periodicodimineralogia.it [periodicodimineralogia.it]

- 24. This compound-modified Calixarene derivatives: A comprehensive study on synthesis, enzyme inhibition, antioxidant, antimicrobial, and Antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. This compound-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 27. A Neuroprotective Dose of this compound Causes Multilevel Changes Involving the Brain Proteome: Prospects for Further Research - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Anticancer Compounds Based on this compound-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

The Isatin Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (1H-indole-2,3-dione) is a versatile, bicyclic heterocyclic scaffold that has garnered significant attention in the field of medicinal chemistry. Its unique structural features, including a fused aromatic ring and a pyrrolidine ring bearing two carbonyl groups, provide a privileged framework for the design and synthesis of a diverse array of bioactive molecules.[1][2] The inherent reactivity of the this compound core, particularly at the C3-carbonyl and N1-positions, allows for facile chemical modifications, leading to the generation of large libraries of derivatives with a broad spectrum of pharmacological activities.[3] This technical guide provides a comprehensive overview of the this compound scaffold, detailing its synthesis, multifaceted biological activities, and mechanisms of action, with a focus on its applications in drug discovery and development. Quantitative bioactivity data, detailed experimental protocols, and visualizations of key signaling pathways are presented to serve as a valuable resource for researchers in the field.

Synthetic Strategies for this compound Derivatives

The synthetic versatility of the this compound core is a key attribute that has fueled its exploration in medicinal chemistry.[1] Various methods have been developed for the synthesis of the this compound nucleus and its subsequent derivatization.

Core Synthesis

The most classical and widely used method for the synthesis of this compound is the Sandmeyer synthesis . This method involves the reaction of aniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide, which is then cyclized in the presence of a strong acid, such as sulfuric acid, to yield this compound.[4]

Another important method is the Stolle synthesis , which is considered a good alternative to the Sandmeyer methodology for both substituted and unsubstituted isatins.[1]

Key Derivatization Reactions

The nitrogen atom at the N1 position of the this compound ring is readily amenable to substitution. N-substituted this compound derivatives often exhibit enhanced biological activity and improved pharmacokinetic properties.[3]

Experimental Protocol: General Procedure for N-alkylation of this compound [5]

-

To a solution of this compound (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃) (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the desired alkyl halide (e.g., ethyl bromide) (1.2 eq) to the reaction mixture.

-

Continue stirring the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-cold water.

-

The precipitated product is collected by filtration, washed with water, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

The C3-carbonyl group of this compound is highly reactive and serves as a key site for derivatization. It readily undergoes condensation reactions with various nucleophiles, such as hydrazines and amines, to form hydrazones and Schiff bases, respectively.[4]

Experimental Protocol: General Procedure for the Synthesis of this compound-3-Hydrazones [6]

-

A mixture of the appropriate this compound (1.0 eq) and a substituted hydrazine (1.0 eq) is refluxed in ethanol.

-

A catalytic amount of glacial acetic acid is added to the reaction mixture.

-

The reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solid product that precipitates out is collected by filtration.

-

The product is washed with cold ethanol and dried under vacuum to afford the desired this compound-3-hydrazone.

Biological Activities and Therapeutic Potential

This compound and its derivatives exhibit a remarkable range of biological activities, making them attractive candidates for the development of novel therapeutic agents for various diseases.

Anticancer Activity

The anticancer properties of this compound derivatives are the most extensively studied. These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and disruption of microtubule polymerization. Several this compound-based compounds have shown potent activity against a wide range of cancer cell lines.[2][7]

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Bis-isatin analogue 10a | Hela (Cervical Cancer) | >2.5-fold higher potency than etoposide | [7] |

| Bis-isatin analogue 10a | HCT-116 (Colon Cancer) | >2.5-fold higher potency than etoposide | [7] |

| Bis-isatin analogue 10a | A549 (Lung Cancer) | >2.5-fold higher potency than etoposide | [7] |

| Bis-isatin analogue 10a | MCF-7/DOX (Doxorubicin-resistant Breast Cancer) | >2.5-fold higher potency than etoposide | [7] |

| This compound-based conjugate 16m | HT-29 (Colon Cancer) | 1.17 | [7] |

| This compound-based conjugate 16m | ZR-75 (Breast Cancer) | 1.17 | [7] |

| This compound-based conjugate 16m | A-549 (Lung Cancer) | 1.17 | [7] |

| This compound-fluoroquinazolinone hybrid 31 | MCF-7 (Breast Cancer) | 0.35 | |

| This compound-pyrrole derivative 6 | HepG2 (Liver Cancer) | 0.47 | [8] |

| N-phenyl substituted this compound 9 | K562 (Leukemia) | 6.10 | [2] |

| N-phenyl substituted this compound 9 | HT-29 (Colon Cancer) | 20.27 | [2] |

| N-phenyl substituted this compound 9 | HepG2 (Liver Cancer) | 24.09 | [2] |

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration.

Antiviral Activity

This compound derivatives have demonstrated a broad spectrum of antiviral activities against various DNA and RNA viruses.[9][10] The antiviral potential of this compound was first recognized with the development of methisazone, an this compound-β-thiosemicarbazone, which was used for the prophylactic treatment of smallpox.

| Compound | Virus | Cell Line | EC₅₀ | Reference |

| Norfloxacin-isatin Mannich base 1a | HIV-1 | - | 11.3 µg/mL | [9] |

| Norfloxacin-isatin Mannich base 1b | HIV-1 | - | 13.9 µg/mL | [9] |

| Aminopyrimidinimino this compound 9l | HIV-1 | MT-4 | 12.1-62.1 µg/mL (range for derivatives) | [9] |

| This compound Schiff' base | HIV-1 | MT-4 | 8–15.3 µg/mL (range for derivatives) | [9] |

| This compound Schiff' base | HIV-2 | MT-4 | 41.5–125 µg/mL (range for derivatives) | [9] |

| SPIII-5H | HCV | Huh 5-2 | 17 µg/ml | [11] |

| SPIII-Br | HCV | Huh 5-2 | 19 µg/ml | [11] |

The plaque reduction assay is a standard method to determine the antiviral efficacy of a compound by quantifying the reduction in viral plaques.

-

Cell Culture: Grow a monolayer of susceptible host cells in multi-well plates.

-

Virus and Compound Preparation: Prepare serial dilutions of the this compound derivative. Mix a standard amount of virus with each dilution of the compound and incubate to allow for interaction.

-

Infection: Infect the cell monolayers with the virus-compound mixtures.

-

Overlay: After an adsorption period, remove the inoculum and add a semi-solid overlay (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (days to weeks, depending on the virus).

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC₅₀ value, the concentration that reduces the number of plaques by 50%, is then determined.

Antimicrobial Activity

This compound derivatives have also emerged as promising antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[12]

| Compound | Microorganism | MIC (µg/mL) | Reference |

| This compound-decorated thiazole 7b | Escherichia coli | 4 | [12] |

| This compound-decorated thiazole 7d | Escherichia coli | 4 | [12] |

| This compound-decorated thiazole 7f | MRSA | - | [12] |

| This compound | Campylobacter jejuni & Campylobacter coli | <1.0 - 16.0 | [13] |

| This compound-ferrocene conjugate 5w | Trichomonas vaginalis | 7.13 (IC₅₀) | [14] |

| This compound-ferrocene conjugate 12j | Trichomonas vaginalis | 2.26 (IC₅₀) | [14] |

| This compound-ferrocene conjugate 12p | Trichomonas vaginalis | 2.96 (IC₅₀) | [14] |

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Antimicrobial Dilutions: Prepare a series of twofold dilutions of the this compound derivative in a liquid growth medium in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Neuroprotective Activity

Emerging evidence suggests that this compound and its derivatives possess neuroprotective properties, making them potential therapeutic agents for neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[15]

6-hydroxydopamine (6-OHDA) is a neurotoxin that selectively destroys dopaminergic neurons and is commonly used to model Parkinson's disease in vitro.

-

Cell Culture: Culture a suitable neuronal cell line (e.g., SH-SY5Y) in a multi-well plate.

-

Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivative for a specific duration (e.g., 2 hours).

-

Neurotoxin Induction: Induce neurotoxicity by adding 6-OHDA to the cell culture medium.

-

Incubation: Incubate the cells for a further period (e.g., 24 hours).

-

Viability Assessment: Assess cell viability using methods such as the MTT assay or by measuring lactate dehydrogenase (LDH) release.

-

Data Analysis: Compare the viability of cells treated with the this compound derivative and 6-OHDA to those treated with 6-OHDA alone to determine the neuroprotective effect.

Mechanism of Action: Targeting Key Signaling Pathways

The diverse biological activities of this compound derivatives are attributed to their ability to interact with and modulate various cellular targets and signaling pathways.

Kinase Inhibition

A primary mechanism of action for many anticancer this compound derivatives is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[16]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[17][18] this compound-based compounds, such as the approved drug Sunitinib , are potent inhibitors of VEGFR-2.[16]

The Epidermal Growth Factor Receptor (EGFR) is another important tyrosine kinase that, when overactivated, can lead to uncontrolled cell growth and cancer.[19][20][21][22] Some this compound derivatives have been shown to inhibit EGFR signaling.

Cyclin-dependent kinase 2 (CDK2) plays a critical role in the regulation of the cell cycle, particularly at the G1/S transition.[23][24][25][26][27][28] Aberrant CDK2 activity is a hallmark of many cancers. This compound derivatives have been developed as potent inhibitors of CDK2.[19][26]

Modulation of Inflammatory Pathways

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival.[29][30][31][32] Dysregulation of the NF-κB pathway is implicated in various inflammatory diseases and cancers. Some this compound derivatives have been shown to inhibit NF-κB activation.

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cytokine signaling and has been implicated in cancer cell proliferation, survival, and inflammation.[1][12][13][16][33]

This compound-Based Drugs in Clinical Use and Development

The therapeutic potential of the this compound scaffold is underscored by the successful development and clinical approval of several this compound-based drugs.

-

Sunitinib (Sutent®): An oral, multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[16] Sunitinib potently inhibits VEGFRs, PDGFRs, and c-KIT, among other kinases.[29]

-

Toceranib (Palladia®): A receptor tyrosine kinase inhibitor used in veterinary medicine for the treatment of canine mast cell tumors.[34] It shares a similar mechanism of action with sunitinib.

Several other this compound derivatives are currently in various stages of clinical and preclinical development for a range of therapeutic indications, highlighting the continued importance of this scaffold in drug discovery.

Conclusion

The this compound scaffold represents a highly privileged and versatile core in medicinal chemistry, giving rise to a vast number of derivatives with a wide array of biological activities. Its synthetic tractability, coupled with its ability to interact with multiple biological targets, has established this compound as a cornerstone for the development of novel therapeutics. The successful clinical translation of this compound-based drugs like Sunitinib validates the therapeutic potential of this scaffold. Continued exploration of the chemical space around the this compound nucleus, guided by a deeper understanding of its structure-activity relationships and mechanisms of action, holds significant promise for the discovery of next-generation drugs to address unmet medical needs in oncology, virology, and beyond. This technical guide provides a foundational resource to aid researchers in this endeavor.

References

- 1. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. This compound and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biomedres.us [biomedres.us]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 9. This compound derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 10. From Structure to Function: this compound Derivatives as a Promising Class of Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Vitro Antiviral Activity of some Novel this compound Derivatives against HCV and SARS-CoV Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]

- 14. texaschildrens.org [texaschildrens.org]

- 15. Broth microdilution - Wikipedia [en.wikipedia.org]

- 16. STAT3 Signaling in Cancer - Journal of Cancer Therapy - SCIRP [scirp.org]

- 17. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. researchgate.net [researchgate.net]

- 21. ClinPGx [clinpgx.org]

- 22. File:EGFR signaling pathway.png - Wikimedia Commons [commons.wikimedia.org]

- 23. Cyclin E/Cdk2 - Wikipedia [en.wikipedia.org]

- 24. creative-diagnostics.com [creative-diagnostics.com]

- 25. Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 27. Reactome | Cyclin E:CDK2-mediated phosphorylation of RB1 [reactome.org]

- 28. The structure of cyclin E1/CDK2: implications for CDK2 activation and CDK2-independent roles - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. NF-κB - Wikipedia [en.wikipedia.org]

- 31. researchgate.net [researchgate.net]

- 32. creative-diagnostics.com [creative-diagnostics.com]

- 33. Overview of the STAT3 signaling pathway in cancer and the develop...: Ingenta Connect [ingentaconnect.com]

- 34. Determination of minimum inhibitory concentrations (MICs) of antibacterial agents by broth dilution: Full Paper PDF & Summary | Bohrium [bohrium.com]

An In-depth Technical Guide to the Natural Sources and Biosynthesis of Isatin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isatin (1H-indole-2,3-dione) is an endogenous heterocyclic compound with a broad spectrum of biological activities, making it a molecule of significant interest in pharmaceutical research and drug development. This technical guide provides a comprehensive overview of the natural occurrence of this compound across various biological kingdoms and delves into the current understanding of its biosynthetic pathways. Quantitative data on this compound concentrations in natural sources are presented, alongside detailed experimental protocols for its extraction, identification, and the study of its biosynthesis. Visual diagrams of key pathways and workflows are included to facilitate a deeper understanding of the molecular processes involved.

Natural Sources of this compound

This compound is not a rare metabolite and has been identified in a diverse range of organisms, from microorganisms to plants and animals, including humans. Its presence in these varied sources suggests multiple evolutionary origins and diverse physiological roles.

This compound in the Plant Kingdom

Several plant species are known to produce this compound and its derivatives. Notable examples include:

-

Isatis tinctoria (Woad): Historically used as a source of indigo dye, the leaves of Isatis tinctoria and other species within the genus contain this compound and its precursors.[1][2]

-

Couroupita guianensis (Cannonball Tree): The flowers of this tree have been identified as a source of this compound.[3][4]

-

Melochia tomentosa: This plant is known to produce methoxy phenylpentyl isatins, also known as the melosatin alkaloids.[5]

-

Calanthe discolor: This orchid species also contains this compound.

This compound in the Animal Kingdom

This compound has been detected in various animal species, where it may play a role in defense or signaling:

-

Bufo Species (Toads): The parotoid gland secretions of some toad species, such as those belonging to the Bufo genus, contain this compound.

-

Dicathais orbita (Marine Mollusc): The egg masses and hypobranchial glands of this Australian marine mollusc contain 6-bromothis compound, a halogenated derivative of this compound.[6] This compound is believed to be a decomposition product of tyriverdin, a precursor to the dye Tyrian purple.[6]

This compound in Microorganisms

Certain fungi and bacteria are also capable of synthesizing this compound and its derivatives:

-

Streptomyces albus: This bacterium is known to produce 6-(3'-methylbuten-2'-yl)this compound.[5]

-

Chaetomium globosum: This fungus produces 5-(3'-methylbut-2'-yl)this compound.[5]

Endogenous this compound in Mammals

This compound is an endogenous compound in mammals, including humans, and is found in various tissues and body fluids.[7] It is considered a metabolic derivative of adrenaline, although the precise metabolic pathway is not yet fully elucidated.[8] Its levels have been shown to fluctuate in response to stress.

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound in natural sources can vary significantly depending on the species, tissue type, developmental stage, and environmental conditions. The following table summarizes available quantitative data.

| Natural Source | Plant/Animal Part | This compound Concentration | Reference |

| Isatis indigotica | Leaves | 18.4 to 98.9 µg/g | [9] |

| Isatis constricta | Leaves (vegetative) | 4.243 (± 0.1683) µg/g | [9] |

| Isatis constricta | Leaves (flowering) | 4.358 (± 0.0985) µg/g | [9] |

| Isatis constricta | Roots (vegetative) | 0.156 (± 0.0153) µg/g | [9] |

| Isatis constricta | Roots (flowering) | 0.166 (± 0.0104) µg/g | [9] |

| Dicathais orbita | Egg Masses | Trace amounts of 6-bromothis compound | [6] |

Biosynthesis of this compound

The biosynthesis of this compound is complex and appears to follow different routes in various organisms. The primary precursor for the indole ring of this compound is the amino acid tryptophan.

Tryptophan-Dependent Pathway

This pathway is believed to be a major route for this compound biosynthesis, particularly involving a symbiotic relationship between host organisms and their microbiota.

The key steps are:

-

Conversion of Tryptophan to Indole: This reaction is catalyzed by the enzyme tryptophanase , which is found in a variety of bacteria. Tryptophanase performs a β-elimination reaction on tryptophan, releasing indole, pyruvate, and ammonia.[10]

-

Oxidation of Indole: The indole produced can then be absorbed by the host organism and oxidized. This oxidation is primarily carried out by cytochrome P450 monooxygenases in the liver.[1][6] Specifically, enzymes such as CYP2A6, CYP2C19, and CYP2E1 have been shown to metabolize indole into several products, including indoxyl (3-hydroxyindole) and small amounts of this compound.[6]

-

Further Oxidation to this compound: While cytochrome P450 can directly produce some this compound from indole, it is hypothesized that the major pathway involves the intermediate indoxyl, which is then further oxidized to this compound. The precise enzymatic mechanism for this final oxidation step is still under investigation.

Tryptophan-Dependent Biosynthesis of this compound.

Role of Indoleamine 2,3-Dioxygenase (IDO) and Tryptophan 2,3-Dioxygenase (TDO)

IDO and TDO are heme-containing enzymes that catalyze the first and rate-limiting step of the kynurenine pathway, which is the major route of tryptophan catabolism in mammals.[11][12] These enzymes oxidize L-tryptophan to N-formylkynurenine. While this compound has a tryptophan-like structure and has been investigated as an inhibitor of TDO, there is currently no direct evidence to suggest that IDO or TDO are directly involved in the biosynthetic pathway leading to this compound.[13] Their primary role appears to be in a separate metabolic fate of tryptophan.

This compound as a Metabolic Derivative of Adrenaline

Several sources state that this compound is a metabolic derivative of adrenaline (epinephrine).[5][8] However, a detailed and validated enzymatic pathway connecting the catabolism of adrenaline to the formation of this compound is not well-documented in the scientific literature. The catabolism of adrenaline primarily involves the enzymes catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO), leading to metabolites like metanephrine, normetanephrine, and vanillylmandelic acid. Another pathway involves the oxidation of adrenaline to adrenochrome.[14] While it is plausible that further degradation of these metabolites could potentially lead to indole-containing structures that are precursors to this compound, this remains a hypothetical pathway requiring further investigation.

Hypothetical Pathway from Adrenaline to this compound.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and analysis of this compound from natural sources, as well as a general workflow for studying its biosynthesis.

Extraction and Purification of this compound from Plant Material (e.g., Couroupita guianensis flowers)

This protocol is adapted from methodologies described for the isolation of this compound from floral parts.[15]

Materials:

-

Shade-dried and powdered flowers of Couroupita guianensis

-

Chloroform

-

Dichloromethane

-

Methanol

-

Silica gel (60-120 mesh) for column chromatography

-

Soxhlet extractor

-

Rotary vacuum evaporator

-

Chromatography column

Procedure:

-

Soxhlet Extraction:

-

Place 250 g of the dried, powdered floral material into a thimble and extract with chloroform using a Soxhlet extractor for 8-12 hours.

-

Concentrate the resulting chloroform extract using a rotary vacuum evaporator to obtain a crude residue.

-

-

Preliminary Purification:

-

Dissolve the crude residue in a minimal amount of dichloromethane.

-

Pass the solution through a small column of silica gel to remove highly polar and colored impurities.

-

Concentrate the eluate to dryness.

-

-

Silica Gel Column Chromatography:

-

Prepare a silica gel column (e.g., 5 x 50 cm) packed with a slurry of silica gel in dichloromethane.

-

Dissolve the concentrated residue from the previous step in a small volume of dichloromethane and load it onto the column.

-

Elute the column with a gradient of increasing methanol in dichloromethane (e.g., starting with 100% dichloromethane and gradually increasing to 10% methanol in dichloromethane).

-

Collect fractions (e.g., 250 mL each) and monitor the separation using Thin Layer Chromatography (TLC).

-

-

Fraction Analysis and Isolation:

-

Spot the collected fractions on a TLC plate and develop using a suitable solvent system (e.g., dichloromethane:methanol 95:5).

-

Visualize the spots under UV light or with a suitable staining reagent.

-

Combine the fractions containing the compound of interest (this compound).

-

Concentrate the combined fractions to yield purified this compound.

-

Workflow for this compound Extraction and Purification.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC-UV)

This protocol provides a general method for the quantitative analysis of this compound in plant extracts.[16]

Instrumentation and Conditions:

-

HPLC System: With a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (e.g., 65:35 v/v) containing 0.1% trifluoroacetic acid (TFA).

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 295 nm.

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.

-

Prepare a series of working standard solutions of known concentrations (e.g., 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

-

-

Sample Preparation:

-

Extract a known weight of the plant material using a suitable solvent (e.g., methanol).

-

Filter the extract through a 0.45 µm syringe filter before injection.

-

-

Analysis:

-

Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

-

Inject the sample extract.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample using the calibration curve.

-

Validated LC-MS/MS Method for this compound Quantification in Urine

This method is based on a published protocol for the sensitive and specific quantification of this compound in urine.[10]

Instrumentation and Conditions:

-

LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Extraction Column: For automated on-line extraction.

-

Analytical Column: A suitable reverse-phase column.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

MS Detection: Selected Ion Monitoring (SIM) of the [M+H]+ ion for isatinoxime.

Procedure:

-

Sample Preparation and Derivatization:

-

To a urine sample, add hydroxylamine hydrochloride to convert this compound to isatinoxime. This derivatization step improves the stability and chromatographic properties of the analyte.

-

Perform a protein precipitation step using a zinc sulfate solution.

-

-

On-line Extraction:

-

Load the derivatized and precipitated sample onto the extraction column.

-

Wash the column to remove interfering matrix components.

-

-

LC-MS/MS Analysis:

-

Backflush the analyte from the extraction column onto the analytical column using a column-switching valve.

-

Separate the isatinoxime from other components on the analytical column.

-

Detect and quantify the isatinoxime using the mass spectrometer in SIM mode.

-

Quantification is achieved using a calibration curve prepared with standards that have undergone the same derivatization and extraction procedure.

-

Conclusion

This compound is a naturally occurring indole derivative with a widespread distribution across different biological kingdoms. Its biosynthesis primarily originates from the amino acid tryptophan, involving a multi-step pathway that can include both microbial and host enzymes. While the general outline of this pathway is understood, further research is needed to elucidate the specific enzymes and intermediates involved in different organisms, particularly in plants and the proposed metabolic link to adrenaline. The quantitative data available highlight the variability of this compound content in nature. The provided experimental protocols offer a starting point for researchers interested in isolating, quantifying, and studying the biosynthesis of this intriguing and pharmacologically significant molecule. The continued exploration of this compound's natural sources and biosynthetic routes holds promise for the discovery of new derivatives and a deeper understanding of its physiological roles.

References

- 1. A validated UPLC-MS/MS method for the determination of aliphatic and aromatic isocyanate exposure in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Development and validation of UPLC-MS/MS method for icariin and its metabolites in mouse urine [frontiersin.org]

- 3. phcogj.com [phcogj.com]

- 4. Computational Workflow to Study the Diversity of Secondary Metabolites in Fourteen Different Isatis Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tekhelet.com [tekhelet.com]

- 7. researchgate.net [researchgate.net]

- 8. journals.irapa.org [journals.irapa.org]

- 9. sid.ir [sid.ir]

- 10. Quantitative liquid chromatography-mass spectrometry determination of this compound in urine using automated on-line extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]

- 12. Crystal structure and mechanism of tryptophan 2,3-dioxygenase, a heme enzyme involved in tryptophan catabolism and in quinolinate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Adrenochrome - Wikipedia [en.wikipedia.org]

- 15. Antioxidant & anticancer activities of this compound (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

Spectroscopic Analysis of Isatin Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Isatin (1H-indole-2,3-dione) and its derivatives represent a versatile class of heterocyclic compounds with significant applications in medicinal chemistry and drug development. Their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties, stem from their unique structural features. A thorough understanding of the molecular structure and physicochemical properties of this compound compounds is paramount for the rational design and development of novel therapeutic agents. Spectroscopic techniques are indispensable tools for elucidating the structure, purity, and behavior of these molecules. This technical guide provides a comprehensive overview of the key spectroscopic methods used in the analysis of this compound compounds, complete with detailed experimental protocols and data interpretation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing the electronic transitions within a molecule. For this compound and its derivatives, the UV-Vis spectrum is characterized by absorption bands corresponding to π → π* and n → π* transitions.

The UV-visible spectrum of this compound typically displays an absorption maximum between 260 nm and 350 nm, which is attributed to a π → π* transition within the aromatic ring.[1] The intensity and exact wavelength of this absorption can be influenced by the nature of substituents on the aromatic ring; electron-donating groups can cause a bathochromic (red) shift.[1] A weaker absorption band is often observed in the region of 350 nm to 600 nm, corresponding to n → π* and intramolecular charge transfer transitions.[1]

Quantitative UV-Vis Data for this compound and Derivatives

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |

| This compound | Methanol | 295 | - | [2] |

| This compound | Methanol | 297, 416 | - | [3] |

| This compound | Ethanol | 249, 296, 420 | - | [3] |

| This compound-3-phenylhydrazone | - | - | - | [4] |

Experimental Protocol: UV-Vis Spectroscopy

-

Instrumentation: A double-beam UV-Vis spectrophotometer is typically employed.

-

Sample Preparation:

-

Prepare a stock solution of the this compound compound in a suitable UV-grade solvent (e.g., methanol, ethanol, or acetonitrile) at a concentration of approximately 1 mg/mL.

-

From the stock solution, prepare a series of dilutions with concentrations ranging from 5 to 25 µg/mL in the same solvent.[2]

-

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the reference beam of the spectrophotometer.

-

Sample Measurement:

-

Fill a second quartz cuvette with the most dilute sample solution.

-

Place the sample cuvette in the sample beam of the spectrophotometer.

-

Scan the sample across a wavelength range of 200 nm to 800 nm.[2]

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).[2]

-

Measure the absorbance of all prepared dilutions at the determined λmax.

-

Plot a calibration curve of absorbance versus concentration to verify linearity according to the Beer-Lambert Law.

-

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is distinguished by the presence of two carbonyl groups and an N-H bond.

The IR spectrum of this compound exhibits two strong absorption bands corresponding to the carbonyl stretching vibrations, typically around 1740 cm⁻¹ and 1620 cm⁻¹.[1] A broad band in the region of 3188 cm⁻¹ is characteristic of the N-H stretching vibration.[1] Substitution on the this compound core can lead to shifts in these characteristic frequencies.[5]

Characteristic IR Absorption Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| N-H | Stretch | 3188 | [1] |

| C=O (ketone) | Stretch | 1740 | [1] |

| C=O (amide) | Stretch | 1620 | [1] |

| C=C (aromatic) | Stretch | ~1615 | [3] |

| C=N | Stretch | ~1607 | [6] |

| C-N | Stretch | - | - |

Experimental Protocol: IR Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is commonly used.

-

Sample Preparation (Solid Samples - KBr Pellet):